Cas no 175278-38-3 (4-Butyl-1-iodo-2-methylbenzene)
4-Butyl-1-iodo-2-methylbenzene Chemical and Physical Properties
Names and Identifiers
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- 4-Butyl-1-iodo-2-methylbenzene
- Benzene,4-butyl-1-iodo-2-methyl-
- 4-butyl-1-iodo-2-methyl-benzene
- 5-(But-1-yl)-2-iodotoluene
- 4-N-BUTYL-2-METHYLIODOBENZENE
- 4-(But-1-yl)-1-iodo-2-methylbenzene, 4-(But-1-yl)-2-methyliodobenzene
- CS-0448458
- AKOS015911606
- AS-9173
- A812058
- FT-0617937
- DTXSID90384260
- Benzene, 4-butyl-1-iodo-2-methyl-
- MFCD00277210
- 175278-38-3
- SCHEMBL4421807
- 4-Butyl-1-iodo-2-methylbenzene, 95+%
-
- MDL: MFCD00277210
- Inchi: 1S/C11H15I/c1-3-4-5-10-6-7-11(12)9(2)8-10/h6-8H,3-5H2,1-2H3
- InChI Key: FQXNRBVROUKCMV-UHFFFAOYSA-N
- SMILES: IC1C=CC(=CC=1C)CCCC
Computed Properties
- Exact Mass: 274.02200
- Monoisotopic Mass: 274.02185g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Boiling Point: 80 °C
- PSA: 0.00000
- LogP: 3.94220
4-Butyl-1-iodo-2-methylbenzene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-Butyl-1-iodo-2-methylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 067235-1g |
4-Butyl-1-iodo-2-methylbenzene |
175278-38-3 | 97% | 1g |
£16.00 | 2022-03-01 | |
| Fluorochem | 067235-5g |
4-Butyl-1-iodo-2-methylbenzene |
175278-38-3 | 97% | 5g |
£64.00 | 2022-03-01 | |
| Fluorochem | 067235-10g |
4-Butyl-1-iodo-2-methylbenzene |
175278-38-3 | 97% | 10g |
£112.00 | 2022-03-01 | |
| Apollo Scientific | OR30290-10g |
5-(But-1-yl)-2-iodotoluene |
175278-38-3 | 10g |
£119.00 | 2025-02-19 | ||
| Apollo Scientific | OR30290-25g |
5-(But-1-yl)-2-iodotoluene |
175278-38-3 | 25g |
£220.00 | 2023-09-01 | ||
| Apollo Scientific | OR30290-50g |
5-(But-1-yl)-2-iodotoluene |
175278-38-3 | 50g |
£335.00 | 2023-09-01 | ||
| TRC | B816475-100mg |
4-Butyl-1-iodo-2-methylbenzene |
175278-38-3 | 100mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B816475-500mg |
4-Butyl-1-iodo-2-methylbenzene |
175278-38-3 | 500mg |
$ 210.00 | 2022-06-06 | ||
| TRC | B816475-1g |
4-Butyl-1-iodo-2-methylbenzene |
175278-38-3 | 1g |
$ 320.00 | 2022-06-06 | ||
| abcr | AB282233-1g |
4-Butyl-1-iodo-2-methylbenzene; . |
175278-38-3 | 1g |
€57.80 | 2024-04-18 |
4-Butyl-1-iodo-2-methylbenzene Suppliers
4-Butyl-1-iodo-2-methylbenzene Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 4-Butyl-1-iodo-2-methylbenzene
4-Butyl-1-Iodo-2-Methylbenzene: A Comprehensive Overview
4-butyl-1-iodo-2-methylbenzene (CAS No. 175278-38-3) is a versatile organic compound with significant applications in various fields of chemistry. This compound, also referred to as 4-butylmethylbenzene with an iodo substituent, belongs to the class of aryl iodides, which are widely used as intermediates in organic synthesis. The structure of 4-butylmethylbenzene features a benzene ring substituted with a butyl group at the para position, a methyl group at the ortho position, and an iodine atom at the meta position relative to the methyl group.
The synthesis of 4-butylmethylbenzene typically involves nucleophilic aromatic substitution reactions, where the iodine atom serves as a leaving group. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which has been extensively studied in recent years. The use of aryl iodides in such reactions has been optimized to improve reaction efficiency and selectivity, making them indispensable in modern organic synthesis.
Recent advancements in catalytic systems have further enhanced the utility of 4-butylmethylbenzene. For instance, the development of palladium catalysts with improved stability and activity has enabled the use of this compound in large-scale industrial applications. Researchers have also explored its role in constructing complex aromatic frameworks, which are critical for drug discovery and materials science.
In addition to its role in organic synthesis, 4-butylmethylbenzene has found applications in polymer chemistry. Its ability to undergo controlled polymerization under specific conditions has led to the development of novel polymeric materials with unique properties. These materials exhibit enhanced thermal stability and mechanical strength, making them suitable for high-performance applications in electronics and aerospace industries.
The stability and reactivity of 4-butylmethylbenzene have been extensively studied under various reaction conditions. Recent studies have highlighted its resistance to oxidative degradation, which is attributed to the electron-donating effects of the butyl and methyl groups on the benzene ring. This property makes it an ideal candidate for use in harsh chemical environments.
Moreover, 4-butylmethylbenzene has been employed as a precursor in the synthesis of biologically active compounds. Its ability to participate in Friedel-Crafts alkylation and acylation reactions has facilitated the construction of complex molecular architectures with potential pharmacological applications. The integration of this compound into medicinal chemistry pipelines has opened new avenues for drug development.
From an environmental perspective, the biodegradation pathways of 4-butylmethylbenzene have been investigated to assess its ecological impact. Studies indicate that this compound undergoes rapid microbial degradation under aerobic conditions, reducing its persistence in natural ecosystems. This information is crucial for risk assessment and sustainable chemical management practices.
In conclusion, 4-butylmethylbenzene (CAS No. 175278-38-3) is a multifaceted compound with diverse applications across various chemical disciplines. Its structural features and reactivity make it an invaluable tool in organic synthesis, polymer chemistry, and drug discovery. As research continues to uncover new potential uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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